4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a bromophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carbohydrazide with 3-bromobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used, but typically involve the replacement of the bromine atom.
Scientific Research Applications
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A precursor in the synthesis of the target compound.
3-bromobenzoyl chloride: Another precursor used in the synthesis.
Thiophene-linked 1,2,4-triazoles: Compounds with similar structural features and biological activities.
Uniqueness
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of a thiophene ring, a bromophenyl group, and a hydrazinylidene moiety
Properties
Molecular Formula |
C19H13BrN2O3S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C19H13BrN2O3S/c20-15-4-1-3-14(11-15)18(23)22-21-12-13-6-8-16(9-7-13)25-19(24)17-5-2-10-26-17/h1-12H,(H,22,23)/b21-12+ |
InChI Key |
RYUDQVUSXJNYRD-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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